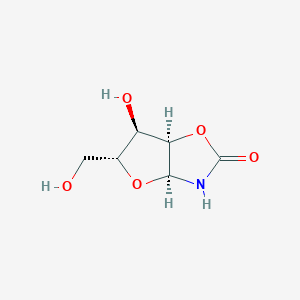

![molecular formula C7H13N B2518282 Bicyclo[4.1.0]heptan-3-amine CAS No. 78293-51-3](/img/structure/B2518282.png)

Bicyclo[4.1.0]heptan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

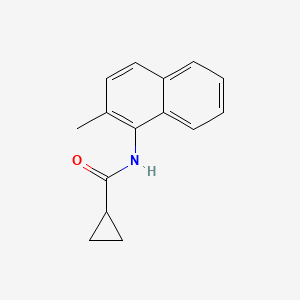

“Bicyclo[4.1.0]heptan-3-amine” is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 . The IUPAC name for this compound is “bicyclo [4.1.0]hept-3-ylamine” and it has an InChI code of 1S/C7H13N/c8-7-2-1-5-3-6(5)4-7/h5-7H,1-4,8H2 .

Synthesis Analysis

The synthesis of “Bicyclo[4.1.0]heptan-3-amine” and its derivatives is a topic of ongoing research. For instance, one study discusses the synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes via directed bridgehead functionalization . Another study presents a method to convert the bicyclo [1.1.1]pentane skeleton to the bicyclo [3.1.1]heptane skeleton .

Molecular Structure Analysis

The molecular structure of “Bicyclo[4.1.0]heptan-3-amine” can be represented by the InChI code 1S/C7H13N/c8-7-2-1-5-3-6(5)4-7/h5-7H,1-4,8H2 . This indicates that the compound consists of a seven-membered ring with an amine group attached .

Chemical Reactions Analysis

“Bicyclo[4.1.0]heptan-3-amine” and its derivatives are involved in various chemical reactions. For example, one study discusses the use of palladium-catalyzed cross-coupling on pre-formed bicyclic butanes, which enables late-stage diversification of the bridgehead position .

Physical And Chemical Properties Analysis

“Bicyclo[4.1.0]heptan-3-amine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

科学的研究の応用

Antibacterial Activity

Bicyclo[4.1.0]heptan-3-amine has been studied for its antibacterial properties. Researchers have evaluated its effectiveness against various bacterial strains. For instance, a study investigated the antibacterial activity of crude extracts from locally grown plants (Acacia karoo and Ziziphus mauritiana). The extracts exhibited a broad spectrum of antibacterial activity. Notably, an ethyl acetate extract of A. karoo root showed maximum inhibition against Staphylococcus aureus, while a methanol extract of Z. mauritiana root was effective against Escherichia coli. These findings highlight the potential of Bicyclo[4.1.0]heptan-3-amine derivatives as antibacterial agents.

Building Block Synthesis

Bicyclo[4.1.0]heptan-3-amine can serve as a building block in organic synthesis. Researchers have explored its transformation into more complex structures. For example, a method was reported to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. Hydrolysis of the resulting imine products yields sp3-rich primary amine building blocks. This synthetic approach opens up possibilities for designing novel compounds.

Heterocycle-Functionalized Derivatives

The bicyclo[3.1.1]heptane scaffold, derived from Bicyclo[4.1.0]heptan-3-amine, has been modified with heterocycles. Researchers developed a route to introduce various heterocycles at the bridgehead position. These heterocycle-functionalized derivatives hold promise in drug discovery and medicinal chemistry.

Chemical Properties

Bicyclo[4.1.0]heptan-3-amine (C~10~H~16~O) is a bicyclic compound with a molecular weight of 152.23 g/mol. Its chemical structure includes a seven-membered ring system. Further investigations into its reactivity, stability, and functional groups are essential for understanding its behavior in various contexts .

Safety and Hazards

将来の方向性

The future directions for “Bicyclo[4.1.0]heptan-3-amine” and its derivatives are promising. They are increasingly being used as intermediates in the synthesis of substituted four-membered rings and bicyclic pentanes . Furthermore, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

特性

IUPAC Name |

bicyclo[4.1.0]heptan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-7-2-1-5-3-6(5)4-7/h5-7H,1-4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGBMEFPOGIKLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2C1C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78293-51-3 |

Source

|

| Record name | bicyclo[4.1.0]heptan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

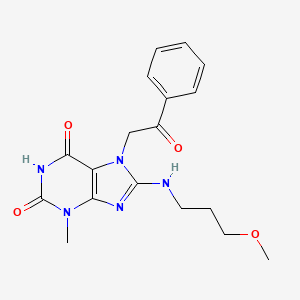

![3-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2518199.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2518203.png)

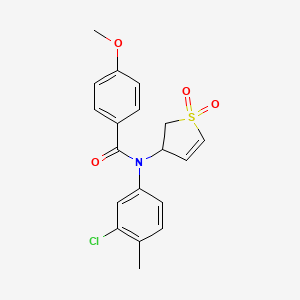

![N-[6-({[(3-methoxypropyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2518211.png)

![2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2518214.png)

![2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2518216.png)

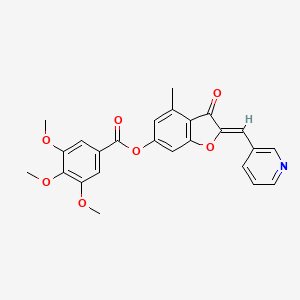

![(E)-6-acetyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2518219.png)